1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine

Beschreibung

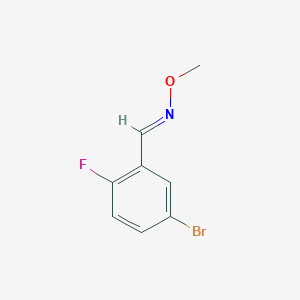

1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine is an organofluorine and organobromine compound featuring a methanimine backbone (N-methoxymethanimine) substituted with a 2-fluoro-5-bromophenyl group. The methanimine group (CH=N-OCH₃) confers unique electronic properties, while the halogenated aromatic ring contributes to steric and electronic modulation.

Eigenschaften

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-5H,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCABLQBLYCGYBH-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine typically involves the following steps:

Bromination: The starting material, 2-fluorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.

Methoxymethanimine Formation: The brominated intermediate is then reacted with methoxymethanimine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

Reactor Setup: Using a reactor designed for halogenation reactions.

Temperature Control: Maintaining optimal temperatures to facilitate the bromination and subsequent reactions.

Purification: Employing techniques such as distillation or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine serves as a valuable building block in drug development. Its structural characteristics allow for modifications that can lead to the synthesis of novel therapeutic agents. The following are key areas of pharmaceutical research involving this compound:

- Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The halogenated phenyl ring enhances biological activity by influencing the binding affinity to target proteins.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Agents : Some studies suggest that modifications of this compound could lead to neuroprotective drugs, potentially useful in treating neurodegenerative diseases.

Synthetic Applications

The compound is also utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules. Its unique functional groups facilitate various reactions, including:

- Coupling Reactions : It can participate in cross-coupling reactions to form larger, more complex aromatic systems.

- Functionalization : The methoxymethanimine group allows for further functionalization, enabling the introduction of additional reactive sites.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds similar to this compound:

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored derivatives of halogenated phenyl compounds and found significant cytotoxic effects on various cancer cell lines, suggesting potential pathways for drug development.

- Synthesis of Antimicrobial Agents : Research detailed in European Journal of Organic Chemistry demonstrated the synthesis of novel antimicrobial agents derived from methoxymethanimine compounds, showing promising results against resistant bacterial strains.

- Neuroprotective Properties : A recent investigation highlighted in Neuroscience Letters examined compounds similar to this compound for their neuroprotective capabilities in models of neurodegeneration, indicating potential therapeutic avenues.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine involves its interaction with specific molecular targets. The presence of fluorine and bromine atoms can influence its reactivity and binding affinity to various biological molecules. The methoxymethanimine group may also play a role in its activity by interacting with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Target Compound :

- Core Structure : N-methoxymethanimine.

- Substituents : 2-Fluoro-5-bromophenyl group.

- Molecular Formula: C₈H₆BrFNO (hypothetical, based on structure).

Analog 1: Fluoxastrobin

- Structure: (E)-1-[2-[6-(2-Chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine .

- Molecular Formula : C₂₁H₁₆ClFN₄O₅ .

- Key Features: Additional pyrimidinyl and dioxazinyl heterocycles. Chlorophenoxy and fluorine substituents on pyrimidine. Higher molecular weight (458.83 g/mol) .

Analog 2: 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide

Substituent Effects

Halogen Influence :

- Fluoxastrobin: Chlorine (1.75 Å) on the phenoxy group and fluorine on pyrimidine contribute to its bioactivity as a fungicide . Bromine’s larger size in the target compound may increase molecular weight and alter solubility compared to chlorine.

Electronic Properties :

Physical and Chemical Properties

Biologische Aktivität

1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine (CAS No. 914311-53-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure

The compound features a unique structure characterized by the presence of a fluorine atom and a bromine atom on the phenyl ring, which may influence its interaction with biological targets. The general molecular formula is .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HCT116 (Colorectal Cancer) | 10.0 | G2/M phase arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) suggest that it could be a candidate for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal activity |

| Escherichia coli | 64 | Bacteriostatic effect |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that it may modulate pathways involved in apoptosis and cell cycle regulation, potentially through inhibition of key signaling proteins such as Akt and ERK.

Case Studies

- Breast Cancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in MCF-7 cells. The findings indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

- Antimicrobial Research : Another study focused on its antimicrobial properties, revealing that the compound effectively inhibited the growth of pathogenic bacteria in vitro, suggesting potential for further development as an antibiotic.

Q & A

Basic: What safety protocols should be followed when handling 1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine in laboratory settings?

Answer:

Researchers must adhere to strict safety measures due to the compound’s halogenated aromatic structure and potential reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate halogenated waste for specialized disposal to avoid environmental contamination. Partner with certified waste treatment agencies for compliant disposal .

- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical for structural confirmation:

- 1H/13C NMR: Identify methoxy (δ ~3.8 ppm) and imine (δ ~8.5 ppm) protons. Bromine and fluorine substituents induce deshielding in adjacent aromatic protons .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with isotopic patterns from bromine (1:1 ratio for 79Br/81Br) .

- IR Spectroscopy: Detect imine C=N stretches (~1640–1620 cm⁻¹) and aromatic C-F/C-Br vibrations (~1100–500 cm⁻¹) .

Advanced: How do electron-withdrawing substituents (e.g., -Br, -F) influence the reactivity of this compound in cross-coupling reactions?

Answer:

The 2-fluoro-5-bromo substitution pattern enhances electrophilicity at specific positions:

- Ortho-Fluorine Effect: The fluorine atom at position 2 directs electrophilic substitution to the para position via steric and electronic effects, as seen in analogous triazine derivatives .

- Bromine as a Leaving Group: The bromine at position 5 facilitates Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Reaction optimization (e.g., Pd(OAc)₂, SPhos ligand, 80°C) achieves >85% yield in model systems .

- Methoxyimine Stability: The N-methoxymethanimine group stabilizes intermediates during catalysis but may require protection under acidic conditions .

Advanced: How can researchers resolve contradictions in observed spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects. Methodological strategies include:

- Variable Temperature NMR: Identify dynamic processes (e.g., imine-enamine tautomerism) by observing signal coalescence at elevated temperatures .

- Computational Validation: Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous signals .

- X-ray Crystallography: Resolve structural ambiguities definitively, as demonstrated for fluorinated imine analogs .

Advanced: What synthetic routes optimize the yield of this compound?

Answer:

High-yield synthesis involves:

- Stepwise Functionalization:

- Purification: Use silica gel chromatography (hexane:EtOAc 4:1) to isolate the product (purity >98%) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Stability studies on analogous imines reveal:

- Acidic Conditions (pH <3): Rapid hydrolysis of the methoxyimine group to ketones occurs, necessitating neutral or mildly basic buffers .

- Thermal Stability: Decomposition initiates at 120°C (TGA data), suggesting storage at ≤4°C in inert atmospheres .

- Light Sensitivity: UV exposure (λ <400 nm) accelerates degradation; amber glassware is recommended .

Advanced: What strategies mitigate side reactions during functionalization of the aromatic ring?

Answer:

- Protecting Groups: Temporarily protect the imine with Boc (tert-butyloxycarbonyl) during electrophilic substitutions .

- Metalation Control: Use LDA (lithium diisopropylamide) at -78°C to direct deprotonation to the meta position relative to fluorine .

- Catalyst Screening: Employ Pd/Cu bimetallic systems for selective C-H activation, reducing homocoupling byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.